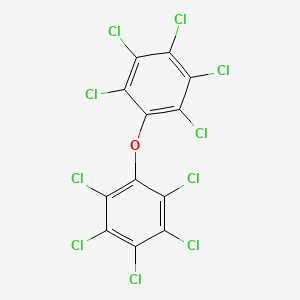

Decachlorodiphenyl ether

Vue d'ensemble

Description

Decachlorodiphenyl ether is a biochemical . It has a structure that resembles that of polychlorinated biphenyls (PCBs), with the difference being the oxygen atom that connects the two phenyl rings .

Molecular Structure Analysis

The molecular formula of Decachlorodiphenyl ether is C12Cl10O . Its exact mass is 509.68 and its molecular weight is 514.630 .Physical And Chemical Properties Analysis

Decachlorodiphenyl ether has a molecular weight of 514.6 g/mol . It has a high XLogP3-AA value of 9.7, indicating that it is highly hydrophobic . It has no hydrogen bond donors and one hydrogen bond acceptor .Applications De Recherche Scientifique

Formation from Condensation of Chlorophenols with Chlorobenzenes

DCDE can be formed from the condensation of chlorophenols with chlorobenzenes . This process has been observed in the fly ash from a municipal waste incinerator (MWI). The formation of DCDE from this process can help in understanding the formation of persistent organic pollutants (POPs) and in controlling and abating POPs emissions from MWI .

Formation from Pyrolysis of Hexachlorobenzene

The pyrolysis of hexachlorobenzene (HCB) at 340°C for 6 hours leads to the formation of DCDE . This process can be used to study the behavior of chlorinated compounds under high-temperature conditions .

Formation from Pyrolysis of Pentachlorophenol

The pyrolysis of pentachlorophenol (PCP) also yields DCDE . This indicates that PCP and HCB are prone to condensation and formation of DCDE .

Influence of Iron and Copper Oxides

The presence of iron and copper oxides influences the formation and homologue distribution of DCDE . This can be used to study the effect of different fly ash components on DCDE emissions .

Formation in Heterogeneous Reactions

DCDE can be formed in heterogeneous reactions, particularly in the presence of iron and copper oxides . This can be used to study the influence of metal oxides on the formation of chlorinated compounds .

Perchlorination Reactions of Aromatic Compounds

DCDE can be formed through perchlorination reactions of aromatic compounds . This can be used to study the behavior of aromatic compounds under perchlorination conditions .

Orientations Futures

Propriétés

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPFDHFTBYJKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185607 | |

| Record name | Decachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decachlorodiphenyl ether | |

CAS RN |

31710-30-2 | |

| Record name | Decachlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31710-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031710302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RV1E78V2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

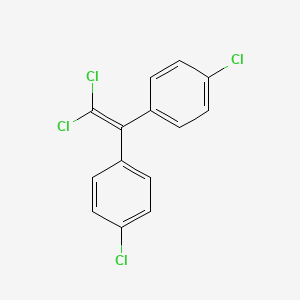

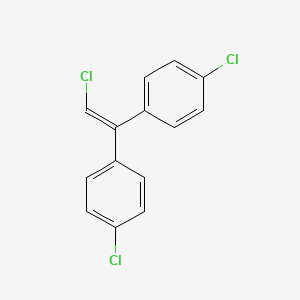

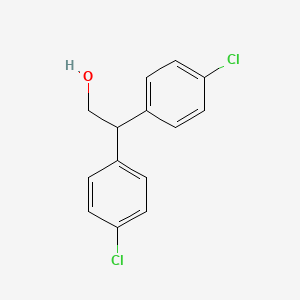

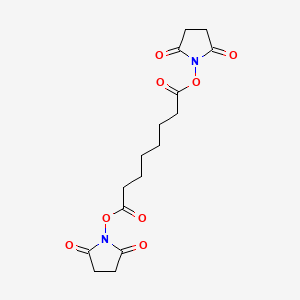

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the environmental implications of Decachlorodiphenyl ether (Decachlorodiphenyl ether) presence in the Great Lakes?

A: Decachlorodiphenyl ether is a persistent organic pollutant found in the Great Lakes, primarily accumulating in higher trophic level fish like lake trout and walleye. [, ] Concentrations increase moving from Lake Superior to Lake Ontario, with Lake Ontario fish exhibiting the highest levels. [] This biomagnification raises concerns about the potential risks to both wildlife and human health through consumption of contaminated fish.

Q2: How do the concentrations of different Decachlorodiphenyl ether congeners vary in fish from different Great Lakes?

A: While total Decachlorodiphenyl ether concentrations increase from Lake Superior to Lake Ontario, the relative abundance of specific congeners also varies. [] The Cl6 homologue is dominant in Lakes Huron, Erie, and Ontario, comprising 46% to 61% of the total Decachlorodiphenyl ether load. [] Interestingly, Lake Superior fish exhibit a different congener profile with higher contributions from unidentified Cl8- and Cl9-DPEs, suggesting potentially different sources or transformation processes in this lake. []

Q3: Does the bioaccumulation of Decachlorodiphenyl ether differ between fish species within the same lake?

A: Research in Siskiwit Lake (Lake Superior) indicates that bioaccumulation patterns of Decachlorodiphenyl ether, as well as other chlorinated organic compounds, differ between lake trout and whitefish. [] This suggests that factors beyond the compound's physical-chemical properties, such as species-specific physiology and feeding habits, influence bioaccumulation. []

Q4: How does Decachlorodiphenyl ether interact with the aryl hydrocarbon receptor (AhR) pathway?

A: While not as potent as some lower chlorinated diphenyl ethers, Decachlorodiphenyl ether exhibits immunotoxic effects, likely mediated through the AhR pathway. [] In mice, it suppresses the splenic plaque-forming cell response to sheep red blood cells, with varying sensitivity between Ah-responsive (C57BL/6) and less responsive (DBA/2) strains. [] This highlights the role of AhR in Decachlorodiphenyl ether-induced immunotoxicity, though additional AhR-independent mechanisms might also be involved. []

Q5: Does Decachlorodiphenyl ether induce xenobiotic metabolizing enzymes in the liver?

A: Yes, Decachlorodiphenyl ether demonstrates the ability to induce certain xenobiotic metabolizing enzymes in rat liver. [] Administration of Decachlorodiphenyl ether increases EPN detoxification, NADPH cytochrome c reductase, and cytochrome P-450 levels, while not affecting aryl hydrocarbon hydroxylase activity. [] This induction pattern suggests that Decachlorodiphenyl ether can alter xenobiotic metabolism, potentially influencing the toxicity and clearance of other environmental contaminants. []

Q6: What are the implications of Decachlorodiphenyl ether formation from chlorophenols and chlorobenzenes?

A: Research suggests that Decachlorodiphenyl ether can be formed through the condensation of chlorophenols with chlorobenzenes. [] This finding has significant implications for understanding the environmental fate and sources of Decachlorodiphenyl ether. It suggests that the presence of precursor compounds like chlorophenols and chlorobenzenes in the environment could lead to the formation of more persistent and potentially more toxic Decachlorodiphenyl ether. [] Understanding these formation pathways is crucial for developing effective strategies to mitigate Decachlorodiphenyl ether contamination.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1669918.png)

![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)